7-Ethylisatin

Beschreibung

Chemical Identity and Nomenclature

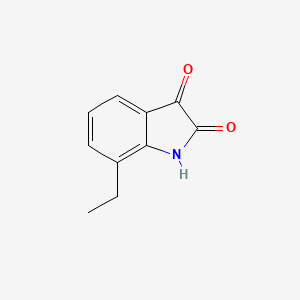

This compound possesses the molecular formula C₁₀H₉NO₂ and exhibits a molecular weight of 175.18 to 175.19 grams per mole. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 7-ethyl-1H-indole-2,3-dione, reflecting its structural derivation from the parent isatin molecule with an ethyl substituent at the 7-position of the indole ring system.

Table 1: Chemical Identifiers and Properties of this compound

The compound is recognized by several synonymous designations including 7-Ethylindoline-2,3-dione, reflecting the alternative naming convention that emphasizes the saturated indoline framework rather than the aromatic indole system. Additional nomenclature variants include systematic names such as 1H-Indole-2,3-dione,7-ethyl- and the historically used designation Isatin, 7-ethyl-, which directly relates the compound to its parent isatin structure.

The structural architecture of this compound encompasses a fused bicyclic system consisting of a benzene ring fused to a pyrrole ring, with the characteristic 2,3-dione functionality that defines the isatin class of compounds. The ethyl substituent occupies the 7-position, which corresponds to the position adjacent to the nitrogen atom in the indole ring numbering system, significantly influencing both the electronic properties and steric environment of the molecule.

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader discovery and investigation of the isatin family of compounds. The parent compound isatin was first obtained by Otto Linné Erdman and Auguste Laurent in 1840 through the oxidation of indigo dye using nitric acid and chromic acids. This pioneering work established isatin as a fundamental heterocyclic building block and sparked subsequent investigations into its derivatives and structural analogs.

The systematic exploration of isatin derivatives, including positionally substituted variants such as this compound, emerged as part of the broader development of heterocyclic chemistry during the late nineteenth and early twentieth centuries. The specific synthesis and characterization of this compound likely occurred as researchers sought to understand the structure-activity relationships within the isatin series and to develop synthetic methodologies for accessing substituted isatin derivatives.

Historical synthetic approaches to this compound and related compounds have evolved significantly from the early methodologies. The Sandmeyer methodology, developed for isatin synthesis, involves the condensation of chloral hydrate with primary arylamines in the presence of hydroxylamine hydrochloride, followed by acid-catalyzed cyclization. For this compound specifically, this approach would require 2-ethylaniline as the starting amine component.

Table 2: Historical Synthetic Methodologies for Isatin Derivatives

| Method | Key Reagents | Typical Yield | Historical Significance |

|---|---|---|---|

| Sandmeyer | Chloral hydrate, arylamine, hydroxylamine·HCl | >75% | First systematic approach to isatins |

| Stolle | Oxalyl chloride, arylamine, Lewis acid | Variable | Alternative to Sandmeyer method |

| Direct oxidation | Substituted indoles, oxidizing agents | Variable | Modern approach using commercial starting materials |

The development of efficient synthetic routes to this compound has been driven by its utility as an intermediate in pharmaceutical synthesis, particularly in the preparation of compounds such as 7-ethyltryptophol, which serves as a key starting material for the nonsteroidal anti-inflammatory drug etodolac.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within heterocyclic chemistry due to its dual nature as both an electrophilic and nucleophilic species, a characteristic that stems from the presence of multiple reactive functional groups within its molecular framework. The compound contains an aromatic ring system, a ketone functionality, and a lactam moiety, which collectively provide diverse reaction pathways for synthetic elaboration.

The significance of this compound in contemporary synthetic chemistry is exemplified by its utilization in the construction of complex heterocyclic architectures. Research has demonstrated its application in aldol condensation reactions with various substrates, leading to the formation of sophisticated polycyclic systems. These reactions often proceed through initial condensation followed by skeletal rearrangements, yielding products with entirely different ring systems and substitution patterns.

The compound's reactivity profile enables participation in numerous fundamental organic transformations including electrophilic aromatic substitution at positions 5 and 7 of the phenyl ring, nucleophilic additions to the carbonyl group at position 3, and various substitution reactions at the nitrogen atom. This versatility has made this compound a valuable scaffold for medicinal chemistry investigations, where modifications to the basic isatin framework can lead to compounds with diverse biological activities.

Table 3: Reaction Types and Synthetic Applications of this compound

| Reaction Type | Target Position | Typical Products | Applications |

|---|---|---|---|

| N-Substitution | Nitrogen atom | N-alkyl/aryl derivatives | Pharmaceutical intermediates |

| Electrophilic substitution | Positions 5, 7 | Halogenated/nitrated products | Building blocks |

| Nucleophilic addition | Position 3 carbonyl | Alcohol/amine adducts | Heterocycle synthesis |

| Condensation reactions | Position 3 | Heterocyclic frameworks | Drug discovery |

| Ring expansion | Entire framework | Medium-ring compounds | Complex molecule synthesis |

Recent advances in the synthetic chemistry of this compound have focused on developing environmentally benign methodologies and improving the efficiency of existing transformations. For instance, bromination reactions using N-bromosuccinimide in polyethylene glycol-400 as an eco-friendly solvent have been successfully applied to this compound derivatives, demonstrating the ongoing evolution of synthetic approaches to these important heterocyclic compounds.

The pharmaceutical relevance of this compound extends beyond its role as a synthetic intermediate. The isatin framework itself is recognized as a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds with antimicrobial, antitubercular, anticonvulsant, and anticancer properties. The 7-ethyl substitution pattern in particular has been associated with enhanced biological activity profiles in certain compound series, making this compound an attractive starting point for drug discovery efforts.

Eigenschaften

IUPAC Name |

7-ethyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-6-4-3-5-7-8(6)11-10(13)9(7)12/h3-5H,2H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZGAPGIOFRUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289533 | |

| Record name | 7-Ethylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79183-65-6 | |

| Record name | 79183-65-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Ethylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-ethyl-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Oxidative Conversion of 7-Ethylindoles

A well-documented method for preparing isatin derivatives, including this compound, is the oxidation of 7-ethylindoles using a bromination-oxidation one-pot process. This method employs N-bromosuccinimide (NBS) and dimethyl sulfoxide (DMSO) as reagents, providing good to excellent yields of isatin derivatives.

-

- 7-Ethylindole derivatives are first prepared by alkylation of sodium salts of azaindoles with appropriate alkyl halides in dimethylacetamide (DMAc) at room temperature.

- The resulting 1-alkylated 7-ethylindoles are then oxidized using NBS in anhydrous DMSO at ambient temperature or slightly elevated temperatures.

- The oxidation converts the indole ring to the isatin structure, yielding this compound.

Advantages : This method is efficient, uses mild conditions, and avoids multiple purification steps, making it suitable for laboratory-scale synthesis.

Reference : Tatsugi et al. demonstrated this approach with yields ranging from good to excellent, highlighting the method's utility for various alkyl-substituted isatins.

Hydrazone Formation and Cyclization from 2,3-Dihydrofuran and Ethylphenylhydrazine Hydrochloride

Another approach involves the reaction of 2-ethylphenylhydrazine hydrochloride with 2,3-dihydrofuran under acidic conditions, followed by hydrolysis and cyclization to form this compound or related intermediates.

-

- Hydrolysis of 2,3-dihydrofuran under acidic conditions (e.g., concentrated hydrochloric acid) in glycol ether solvents yields 4-acetaldol intermediates.

- Reaction with ethylphenylhydrazine hydrochloride forms hydrazones, which then undergo cyclization to indole derivatives.

- Further oxidation or rearrangement steps convert these intermediates into this compound or 7-ethyltryptophol.

-

- Acid catalyst: concentrated hydrochloric acid or sulfuric acid.

- Solvent: ethylene glycol monomethyl ether or DMAc-water mixtures.

- Temperature: typically 40–80 °C for hydrazone formation and cyclization.

- Reaction time: 1 to 24 hours depending on step.

Yields : Reported yields for hydrazone formation and subsequent cyclization steps range from 50% to 80%, with high product purity suitable for industrial scale-up.

Industrial Relevance : This method is favored for industrial production due to its relatively simple operation, moderate temperatures, and good yields without requiring extensive chromatographic purification.

Alternative Synthetic Routes

Multi-step Synthesis via 7-Ethyl-3-indolylglyoxylate : Starting from 2-ethylphenylhydrazine hydrochloride, a sequence involving formation of 7-ethyl-3-indolylglyoxylate followed by reduction and oxidation steps leads to this compound and related compounds. This route is less direct but provides access to a variety of functionalized intermediates.

Use of Borane Complexes for Reduction : Some protocols employ borane-tetrahydrofuran complexes (BH3·THF) for selective reduction steps in the synthesis of 7-ethyltryptophol, a close relative of this compound, which may be adapted for isatin synthesis.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| NBS-DMSO oxidation of 7-ethylindole | NBS, DMSO, DMAc, alkyl halides | Room temp - 80 | Good to excellent | High | One-pot, mild conditions, efficient |

| Acid-catalyzed hydrolysis + hydrazone cyclization | 2,3-dihydrofuran, ethylphenylhydrazine hydrochloride, HCl, ethylene glycol monomethyl ether | 40–80 | 50–80 | High | Industrially scalable, avoids chromatography |

| Multi-step via 7-ethyl-3-indolylglyoxylate | 2-ethylphenylhydrazine hydrochloride, various reagents | Various | Moderate | Moderate | Longer process, versatile intermediate access |

| Borane reduction route | BH3·THF, pyridine, acetic acid, ethanol | 20 | ~78 | Not specified | Used for related compounds, adaptable |

Research Findings and Practical Considerations

The acid-catalyzed hydrolysis of 2,3-dihydrofuran followed by hydrazone formation with ethylphenylhydrazine hydrochloride is a preferred method due to its balance of yield, purity, and operational simplicity. It avoids the need for expensive or uncommon reagents and is amenable to scale-up.

The NBS-DMSO oxidation method provides a clean and efficient route to this compound from 7-ethylindoles, suitable for laboratory synthesis and potentially scalable with optimization.

Solvent choice significantly affects yield and purity in hydrazone-based syntheses. Mixed solvent systems such as DMAc-water mixtures have been shown to improve conversion and yield compared to other solvent combinations.

Temperature control is critical; mild to moderate heating (40–80 °C) facilitates cyclization without excessive side reactions or decomposition.

Purification typically involves extraction and distillation steps, with minimal chromatographic purification needed in optimized processes, enhancing industrial feasibility.

Analyse Chemischer Reaktionen

7-Ethylisatin undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxindoles and other derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding amines.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. Major products formed from these reactions include 2-oxindoles, tryptanthrin, and indirubins .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

7-Ethylisatin has been investigated for its anticancer properties. Research indicates that isatin derivatives can inhibit the growth of various cancer cell lines. For instance, studies have demonstrated that isatin derivatives, including this compound, engage multiple cellular targets, impacting pathways such as angiogenesis and cell cycle regulation. These compounds have shown promising antiproliferative activity against estrogen-dependent breast cancer cells (MCF-7), with IC50 values indicating significant efficacy .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the degradation of estrogen receptor alpha (ERα) in breast cancer cells. This action represents a novel approach to targeting ERα-positive breast cancers, which are traditionally treated with endocrine therapies like tamoxifen . The compound's ability to downregulate ERα protein levels suggests a potential for developing new therapeutic agents that could overcome resistance to current treatments.

Neuropharmacology

Monoamine Oxidase Inhibition

Recent studies have highlighted the potential of this compound derivatives as inhibitors of monoamine oxidases (MAOs), particularly MAO-B. These enzymes play a crucial role in the metabolism of neurotransmitters and are implicated in neurodegenerative diseases like Parkinson's disease. Compounds derived from isatin have shown selective inhibition of MAO-B with low IC50 values, indicating their potential as therapeutic agents for neurological disorders .

Neuroprotective Effects

In addition to their inhibitory effects on MAOs, this compound derivatives have demonstrated neuroprotective properties in experimental models. For example, pre-treatment with certain derivatives has been shown to enhance antioxidant levels and reduce pro-inflammatory cytokine production in neuroblastoma cells exposed to lipopolysaccharide (LPS), suggesting a protective effect against neuroinflammation .

Other Notable Applications

Antipyretic Activity

Research indicates that this compound exhibits antipyretic properties, effectively blocking fever initiation and attenuating existing fever in animal models. This suggests potential applications in treating febrile conditions .

Pharmacokinetics and Drug Design

The pharmacokinetic profiles of this compound derivatives are being explored through computational methods such as molecular docking and dynamics simulations. These studies aim to predict the binding affinities and stability of these compounds when interacting with biological targets, thereby guiding future drug design efforts aimed at optimizing their therapeutic efficacy .

Wirkmechanismus

The mechanism of action of 7-Ethylisatin involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of enzymes such as monoamine oxidase, which plays a role in neurotransmitter regulation . Additionally, this compound can modulate the activity of prostaglandin E2, thereby exhibiting antipyretic effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 7-Ethylisatin and related isatin derivatives:

*Estimated based on substituent contributions.

Key Observations :

Key Findings :

- Superior Potency : this compound and N-Acetylisatin are the most potent compounds, with this compound requiring 10-fold lower doses than 5-Methylisatin for fever blockade in mice .

- Dual Action : this compound uniquely blocks fever initiation and attenuates existing fever at the same dose, a property shared only with 5,6-Dimethylisatin .

Biologische Aktivität

7-Ethylisatin, a derivative of isatin, has garnered attention in recent years due to its diverse biological activities. This article explores the compound's biological properties, including its antioxidant, anticancer, and antimicrobial effects, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl group at the 7-position of the isatin scaffold. This modification can significantly influence its biological activity. The general structure can be represented as follows:

1. Antioxidant Activity

Research indicates that isatin derivatives, including this compound, exhibit significant antioxidant properties. A study evaluating various N-substituted isatin derivatives found that compounds with ethyl substitutions demonstrated notable free radical scavenging abilities. Specifically, N-ethyl isatin showed a protective effect of 69.7% on PC12 cells against hydrogen peroxide-induced apoptosis, indicating its potential as a neuroprotective agent .

| Compound | Protective Effect (%) | Concentration (µg/ml) |

|---|---|---|

| N-ethyl isatin | 69.7 | 2 |

| Other derivatives | Variable | 2-20 |

2. Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that isatin derivatives can inhibit cell proliferation in various cancer cell lines. For instance, a derivative similar to this compound exhibited antiproliferative activity with an IC50 value of 9.29 µM against MCF-7 breast cancer cells . The mechanism involves the downregulation of estrogen receptor alpha (ERα), which plays a crucial role in breast cancer progression.

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MCF-7 | 5i | 9.29 ± 0.97 |

| A2780 (Ovarian) | Similar | Variable |

3. Antimicrobial Activity

The antimicrobial efficacy of this compound and its derivatives has been assessed against various bacterial strains. Studies have shown that these compounds possess activity against Gram-positive and Gram-negative bacteria, as well as some fungal strains . This broad-spectrum activity suggests potential applications in treating infections.

| Microorganism | Activity |

|---|---|

| Escherichia coli | Inhibited |

| Staphylococcus aureus | Inhibited |

| Micrococcus luteus | Inhibited |

Case Study: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis of several isatin derivatives highlighted the importance of specific substituents on the biological activity of these compounds. For instance, the presence of halogen atoms in certain derivatives enhanced cytotoxicity against cancer cells while maintaining low toxicity at therapeutic concentrations .

Research Findings: Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound derivatives and target proteins involved in cancer progression. These studies suggest that the modifications at the 7-position may enhance binding affinity and specificity towards key molecular targets, further validating its potential as a therapeutic agent .

Q & A

Basic Research: How can 7-Ethylisatin be synthesized and characterized for initial pharmacological screening?

Methodological Answer:

Synthesis typically involves the condensation of substituted anilines with chloroacetyl chloride, followed by cyclization under acidic conditions. Key steps include:

- Purity Verification: Use HPLC (≥95% purity threshold) and NMR (1H/13C) to confirm structural integrity .

- Thermal Stability: Perform thermogravimetric analysis (TGA) to assess decomposition points under storage conditions .

- Bioactivity Screening: Employ in vitro assays (e.g., cyclooxygenase inhibition) and in vivo antipyretic models in rodents, ensuring stress minimization via habituation protocols (e.g., 2-hour acclimatization at 23°C) .

Basic Research: What experimental models are suitable for evaluating the antipyretic efficacy of this compound?

Methodological Answer:

- Rodent Models: Use LPS- or PGE2-induced fever in mice/rats. Monitor core temperature via telemetry probes implanted 7 days pre-experiment to reduce stress artifacts .

- Dosage Optimization: Conduct dose-response studies (e.g., 10–100 mg/kg, i.p.) with staggered administration to distinguish prophylactic vs. therapeutic effects .

- Control Groups: Include vehicle controls and reference compounds (e.g., indomethacin) to validate model sensitivity .

Advanced Research: How can researchers resolve contradictions in reported pharmacological data for this compound?

Methodological Answer:

- Source Analysis: Cross-reference experimental conditions (e.g., animal strain, fever induction method) from conflicting studies. For example, strain-specific variations in PG receptor density may explain efficacy disparities .

- Meta-Analysis: Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, weighting results by sample size and methodological rigor .

- Mechanistic Replication: Repeat key experiments under standardized conditions, using knockout models (e.g., COX-1/COX-2 deficient mice) to isolate targets .

Advanced Research: What strategies optimize the selectivity of this compound for PG receptors over off-target interactions?

Methodological Answer:

- Molecular Docking: Use Schrödinger Suite or AutoDock Vina to model binding affinities with PG receptor subtypes (e.g., EP3 vs. EP4). Prioritize residues with high conservation across species .

- SAR Studies: Synthesize analogs with substitutions at the N1 or C7 positions (e.g., 7-propylisatin) and test selectivity via radioligand binding assays .

- Functional Assays: Measure cAMP levels in transfected HEK293 cells expressing human PG receptors to quantify inverse agonism .

Advanced Research: How should researchers design studies to assess long-term safety profiles of this compound?

Methodological Answer:

- Toxicokinetics: Conduct 28-day repeated-dose studies in rodents, monitoring plasma half-life, organ accumulation (e.g., liver/kidney), and metabolite identification via LC-MS/MS .

- Genotoxicity: Perform Ames tests (TA98/TA100 strains) and micronucleus assays in bone marrow cells .

- Behavioral Endpoints: Include open-field and elevated-plus maze tests to detect CNS side effects .

Advanced Research: What computational approaches validate this compound’s mechanism of action when empirical data is limited?

Methodological Answer:

- Network Pharmacology: Build protein-protein interaction networks (e.g., STRING database) to identify secondary targets (e.g., TRPV1 channels) .

- Machine Learning: Train classifiers on antipyretic compound libraries (e.g., ChEMBL) to predict novel mechanisms .

- Dynamic Modeling: Simulate PG synthesis pathways (COPASI software) to quantify inhibition thresholds under physiological conditions .

Methodological Guidance: How can researchers ensure reproducibility in this compound studies?

Methodological Answer:

- Detailed Protocols: Publish step-by-step synthesis, purification (e.g., column chromatography gradients), and in vivo procedures (e.g., injection timings) as supplementary material .

- Raw Data Sharing: Deposit HPLC chromatograms, NMR spectra, and raw thermoregulation datasets in repositories like Zenodo .

- Collaborative Verification: Partner with independent labs to replicate key findings using blinded sample sets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.